![molecular formula C7H7N3 B13124839 1-Methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13124839.png)
1-Methyl-1H-pyrazolo[3,4-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring The presence of a methyl group at the nitrogen atom of the pyrazole ring distinguishes it from other pyrazolopyridine derivatives
Vorbereitungsmethoden
The synthesis of 1-Methyl-1H-pyrazolo[3,4-c]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-aminopyrazole with 2-chloropyridine in the presence of a base such as potassium carbonate can yield this compound . Another approach involves the use of 1,3-dicarbonyl compounds and hydrazines, followed by cyclization . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-Methyl-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the pyridine ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1H-pyrazolo[3,4-c]pyridine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism by which 1-Methyl-1H-pyrazolo[3,4-c]pyridine exerts its effects is often related to its interaction with molecular targets such as enzymes or receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1H-pyrazolo[3,4-c]pyridine can be compared with other pyrazolopyridine derivatives, such as:
1H-Pyrazolo[3,4-b]pyridine: This compound differs in the position of the nitrogen atoms within the fused ring system.
1H-Pyrazolo[4,3-b]pyridine: Another isomer with a different arrangement of the pyrazole and pyridine rings.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. Its methyl group at the nitrogen atom of the pyrazole ring imparts distinct characteristics that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C7H7N3 |
|---|---|
Molekulargewicht |
133.15 g/mol |
IUPAC-Name |
1-methylpyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C7H7N3/c1-10-7-5-8-3-2-6(7)4-9-10/h2-5H,1H3 |
InChI-Schlüssel |
AGZHWLZEYMDXFG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=CN=C2)C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


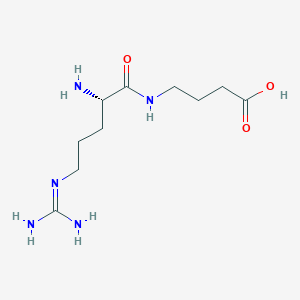
![4-Amino-1H-benzo[d][1,2,3]triazol-5-ol](/img/structure/B13124771.png)
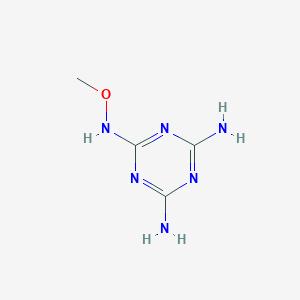

![1-(3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B13124796.png)

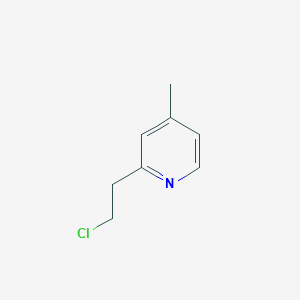
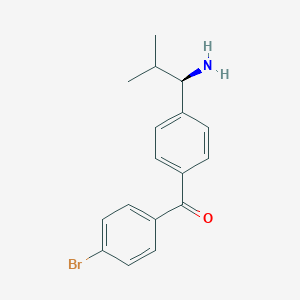

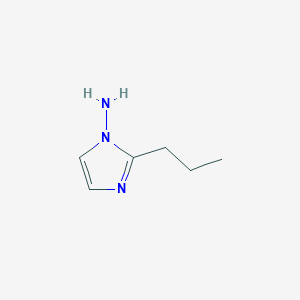

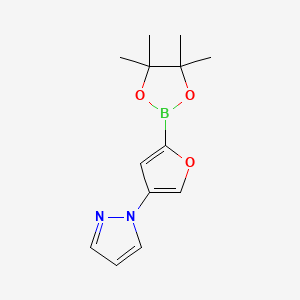

![2,5-Diphenylbenzo[d]oxazole](/img/structure/B13124830.png)
